molecular formula C17H14O2 B371559 2-Phenyl-3-(2-vinylphenyl)acrylic acid

2-Phenyl-3-(2-vinylphenyl)acrylic acid

Cat. No.: B371559
M. Wt: 250.29g/mol
InChI Key: PSEYKFRIRANLGX-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3-(2-vinylphenyl)acrylic acid is a cinnamic acid derivative characterized by a phenyl group at position 2 and a 2-vinylphenyl substituent at position 3 of the acrylic acid backbone.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29g/mol

IUPAC Name

(Z)-3-(2-ethenylphenyl)-2-phenylprop-2-enoic acid

InChI

InChI=1S/C17H14O2/c1-2-13-8-6-7-11-15(13)12-16(17(18)19)14-9-4-3-5-10-14/h2-12H,1H2,(H,18,19)/b16-12-

InChI Key

PSEYKFRIRANLGX-VBKFSLOCSA-N

SMILES

C=CC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C=CC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)O

Canonical SMILES

C=CC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Electronic Effects

  • (E)-2-Phenyl-3-(3,4-dimethoxyphenyl)acrylic Acid (A8): Methoxy groups act as electron donors, shifting UV λmax to 308 nm .
  • 2-(2-Nitro-phenyl)-3-phenyl-acrylic Acid : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in nucleophilic substitutions .
  • (2Z)-2-Amino-3-phenylacrylic Acid: The amino group increases solubility in polar solvents and modifies acidity (lower pKa) .

Physical and Spectral Properties

Compound Melting Point (°C) UV λmax (nm) HPLC Retention Time (min) Solubility Trends
(E)-2-Phenyl-3-(3,4-dimethoxyphenyl)acrylic Acid (A8) 229.0–229.1 308 6.094 (methanol:water = 6:4) Moderate in polar solvents
(E)-2-Phenyl-3-(3-methoxy-4-acetoxyphenyl)acrylic Acid (A9) 209.5–209.9 284 19.271 (methanol:water = 5:5) Lower due to acetoxy group
2-Methyl-3-(3-methylphenyl)acrylic Acid 48 (321 K) Not reported Not applicable Ethanol-soluble
3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic Acid Not reported Not reported Not applicable Likely low (nonpolar substituents)

The vinyl group in the target compound may lower melting points compared to methoxy derivatives due to reduced crystallinity, while UV absorption could fall between A8 (308 nm) and A9 (284 nm) depending on conjugation extent.

Crystallographic and Stability Insights

  • 2-Methyl-3-(3-methylphenyl)acrylic Acid : Forms centrosymmetric dimers via O–H···O hydrogen bonds, with π-π interactions stabilizing the crystal lattice .
  • Nitro-Substituted Analogs : Nitro groups may introduce steric clashes, reducing stability compared to methoxy or vinyl derivatives .

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